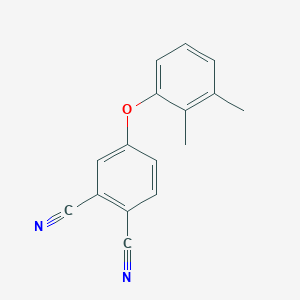

4-(2,3-Dimethylphenoxy)phthalonitrile

Description

Significance of Phthalonitrile (B49051) Derivatives as Precursors in Macrocyclic Chemistry

Phthalonitrile and its derivatives are highly valued as versatile precursors for the synthesis of a prominent class of macrocyclic compounds known as phthalocyanines. researchgate.netnih.govresearchgate.net Phthalocyanines are large, aromatic rings structurally similar to naturally occurring porphyrins found in hemoglobin and chlorophyll. fudutsinma.edu.ngsemanticscholar.org The synthesis typically involves the cyclotetramerization—a reaction where four phthalonitrile units converge—often in the presence of a metal salt, to form a robust 18-π-electron aromatic system that can chelate a central metal ion. fudutsinma.edu.ngnih.gov

The adaptability of the phthalonitrile precursor is its greatest strength. By introducing various functional groups onto the phthalonitrile ring, chemists can systematically tailor the properties of the resulting phthalocyanine (B1677752). semanticscholar.orgresearchgate.net These properties include solubility, aggregation behavior, electronic absorption spectra, and electrochemical characteristics. researchgate.netmdpi.com This "bottom-up" control allows for the creation of phthalocyanines designed for specific high-tech applications, such as:

Photodynamic Therapy: As photosensitizers that generate singlet oxygen to destroy cancer cells. cyberleninka.ruresearchgate.net

Catalysis: Acting as highly efficient catalysts in various chemical reactions. rsc.org

Thin-Film Electronics: Serving as active components in sensors and molecular electronics. mdpi.com

Dyes and Pigments: Due to their intense and stable colors. semanticscholar.org

The ability to synthesize both metal-free and a wide array of metallophthalocyanines further broadens their utility, making the parent phthalonitrile derivatives indispensable starting materials in modern chemistry. rsc.orgmdpi.com

Overview of Aryloxy-Substituted Phthalonitriles in Synthetic Design

Among the vast library of phthalonitrile derivatives, those bearing aryloxy (aryl-oxygen) substituents are of particular interest. researchgate.netchemintech.ru The introduction of an aryloxy group is a common strategy to overcome one of the primary challenges associated with phthalocyanines: their tendency to aggregate. mdpi.com The large, planar surfaces of phthalocyanine molecules cause them to stack together, which often quenches their desirable photophysical properties and drastically reduces their solubility. mdpi.com

Attaching bulky aryloxy groups to the periphery of the phthalonitrile precursors introduces steric hindrance. mdpi.com When four of these substituted units cyclize, the resulting phthalocyanine is adorned with bulky "umbrellas" that physically prevent the macrocycles from stacking, thereby preserving their monomeric nature and enhancing their solubility in common organic solvents. mdpi.com The synthesis of these precursors is typically achieved through a nucleophilic aromatic substitution reaction, where a phenol (B47542) derivative displaces a halogen or nitro group on a phthalonitrile ring. chemintech.ruresearchgate.net

The nature of the aryloxy group itself can be fine-tuned. By altering the substituents on the terminal aryl ring (such as alkyl, alkoxy, or other functional groups), researchers can precisely modulate the electronic and physical properties of the final phthalocyanine product. researchgate.netnih.gov

Research Context of 4-(2,3-Dimethylphenoxy)phthalonitrile as a Building Block

This compound is a specific example of an aryloxy-substituted phthalonitrile designed with these principles in mind. It is primarily utilized as a precursor for the synthesis of peripherally substituted phthalocyanines. researchgate.net The key feature of this molecule is the 2,3-dimethylphenoxy group. The two methyl groups provide steric bulk, which is crucial for preventing aggregation in the resulting phthalocyanine.

Structural analysis of this compound provides insight into its designed function. X-ray crystallography has revealed that the plane of the 2,3-dimethylphenoxy group and the plane of the phthalonitrile unit are nearly perpendicular to each other, forming a significant dihedral angle of 89.32°. researchgate.net This non-planar conformation is a critical attribute. When four of these units are assembled into a phthalocyanine, the bulky, twisted substituents effectively disrupt the intermolecular π-π stacking that would otherwise lead to aggregation. This ensures that the final macrocycle remains soluble and its unique photophysical and electronic properties are accessible.

The table below summarizes key crystallographic data for this compound.

| Property | Value |

| Chemical Formula | C₁₆H₁₂N₂O |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| Dihedral Angle | 89.32 (4)° |

| Reference | researchgate.net |

This deliberate molecular design makes this compound a valuable and strategic building block for creating functional macrocyclic materials with tailored properties for advanced applications.

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C16H12N2O |

|---|---|

Molecular Weight |

248.28g/mol |

IUPAC Name |

4-(2,3-dimethylphenoxy)benzene-1,2-dicarbonitrile |

InChI |

InChI=1S/C16H12N2O/c1-11-4-3-5-16(12(11)2)19-15-7-6-13(9-17)14(8-15)10-18/h3-8H,1-2H3 |

InChI Key |

ZJKMVZYMUQBIFB-UHFFFAOYSA-N |

SMILES |

CC1=C(C(=CC=C1)OC2=CC(=C(C=C2)C#N)C#N)C |

Canonical SMILES |

CC1=C(C(=CC=C1)OC2=CC(=C(C=C2)C#N)C#N)C |

Origin of Product |

United States |

Synthetic Methodologies for 4 2,3 Dimethylphenoxy Phthalonitrile

Established Synthetic Pathways for Substituted Phthalonitriles

The synthesis of 4-(2,3-Dimethylphenoxy)phthalonitrile is a clear example of how well-understood reaction pathways are applied to create complex molecules. The primary method involves the nucleophilic aromatic substitution (SNAr) reaction, utilizing a specific set of precursors and reactants to achieve the desired molecular architecture.

Nucleophilic Aromatic Substitution Reactions (SNAr) in Phthalonitrile (B49051) Synthesis

Nucleophilic aromatic substitution (SNAr) is a fundamental and widely used method for the functionalization of aromatic rings, particularly for synthesizing substituted phthalonitriles. umich.eduscience.gov This type of reaction is essential for creating the ether linkage in molecules like this compound. The SNAr mechanism proceeds via a two-step addition-elimination process. Initially, a potent nucleophile attacks an electron-deficient aromatic ring that is activated by at least one strong electron-withdrawing group. This attack forms a resonance-stabilized anionic intermediate known as a Meisenheimer complex. In the subsequent step, a leaving group, typically a halide or a nitro group, is expelled from the ring, which restores the aromaticity and yields the final substituted product. nih.gov

For phthalonitrile synthesis, this pathway is particularly effective because the two adjacent cyano (CN) groups, along with a leaving group at position 3 or 4, sufficiently activate the aromatic ring for nucleophilic attack. umich.eduresearchgate.net The nitro group has proven to be one of the most effective leaving groups in these reactions. umich.edu This general strategy provides a controllable route to "push-pull" symmetric molecules where electron-donating groups can be introduced onto the phthalonitrile core. semanticscholar.org

Utilization of 4-Nitrophthalonitrile (B195368) as a Key Precursor Synthon

In the synthesis of this compound, 4-nitrophthalonitrile is the key electrophilic precursor. nih.govbohrium.com It is a widely used intermediate in the production of various fine chemicals, including dyes and pharmaceuticals. chemicalbook.comgoogle.com The selection of 4-nitrophthalonitrile is strategic due to the powerful electron-withdrawing nature of the nitro (NO₂) group. This group, positioned para to the site of nucleophilic attack, strongly activates the phthalonitrile ring, making the carbon atom at the 4-position highly susceptible to attack by nucleophiles.

The nitro group is an excellent leaving group in SNAr reactions, facilitating its displacement by the incoming nucleophile. umich.edunih.gov The synthesis of aryloxy-substituted phthalonitriles is commonly achieved through the nucleophilic substitution of the nitro group in 4-nitrophthalonitrile with various phenolic compounds. bohrium.commdpi.com This reaction is a reliable and high-yielding method for preparing the necessary precursors for more complex molecules like phthalocyanines. researchgate.netresearchgate.net

Reactant Selection: Role of 2,3-Dimethylphenol (B72121) in Aryloxyphthalonitrile Formation

The nucleophilic partner in this synthesis is 2,3-dimethylphenol. chemicalbook.comsigmaaldrich.comnih.gov In the presence of a base, the hydroxyl group (-OH) of 2,3-dimethylphenol is deprotonated to form the more nucleophilic 2,3-dimethylphenoxide ion. This phenoxide then acts as the oxygen-centered nucleophile that attacks the electron-deficient carbon atom of the 4-nitrophthalonitrile ring. nih.govbohrium.com The subsequent displacement of the nitro group results in the formation of a stable diaryl ether bond, yielding the target molecule, this compound.

The general viability of this approach is well-documented in the synthesis of analogous compounds. For instance, the synthesis of 4-(2-methoxyphenoxy)phthalonitrile and 4-(3-methoxyphenoxy)phthalonitrile follows the exact same pathway, where the respective methoxyphenol is used as the nucleophile to displace the nitro group from 4-nitrophthalonitrile. nih.govbohrium.com This underscores the versatility of the SNAr reaction in creating a diverse family of aryloxyphthalonitrile derivatives.

Advanced Synthetic Approaches and Reaction Optimization

To improve the efficiency, yield, and environmental footprint of phthalonitrile synthesis, advanced techniques and careful optimization of reaction conditions are employed. These include the use of microwave irradiation and the strategic selection of solvent and catalyst systems.

Microwave-Assisted Synthesis Techniques for Enhanced Reaction Parameters and Yields

Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating chemical reactions. sci-hub.box Compared to conventional heating methods, microwave irradiation can significantly reduce reaction times, often from hours to minutes, while also improving product yields and purities. researchgate.netege.edu.tr The technique relies on the efficient heating of the reaction mixture through the interaction of microwave energy with polar molecules, leading to rapid and uniform temperature increases.

This methodology has been successfully applied to the synthesis of various heterocyclic compounds, including phthalocyanine (B1677752) derivatives. nih.govnih.gov For example, the synthesis of metal-free phthalocyanines from their corresponding phthalonitriles has been achieved with high yields in very short timeframes using microwave irradiation. ege.edu.tr The solvent-free application of microwave heating is particularly advantageous, aligning with the principles of green chemistry by minimizing waste. sci-hub.box Given its proven benefits in related syntheses, microwave assistance represents a prime method for optimizing the production of this compound, promising enhanced efficiency over traditional thermal methods. researchgate.net

Solvent Systems and Basic Catalysts in Phthalonitrile Synthesis (e.g., Dimethylformamide, K₂CO₃)

The choice of solvent and base is critical for the success of the SNAr reaction in synthesizing phthalonitriles. A polar aprotic solvent is typically required to dissolve the reactants and facilitate the formation of the charged Meisenheimer complex intermediate without interfering with the nucleophile. Dimethylformamide (DMF) is a commonly used solvent for this purpose due to its high polarity and ability to dissolve a wide range of organic and inorganic compounds. nih.govresearchgate.netresearchgate.net

A base is necessary to deprotonate the phenolic hydroxyl group, thereby generating the active phenoxide nucleophile. Anhydrous potassium carbonate (K₂CO₃) is a frequently employed base in these reactions. nih.govmdpi.comresearchgate.netresearchgate.net It is a mild, inexpensive, and effective base that is strong enough to deprotonate the phenol (B47542) but not so strong as to cause unwanted side reactions. The combination of DMF as the solvent and K₂CO₃ as the base provides a standard and reliable set of conditions for the synthesis of aryloxyphthalonitriles from 4-nitrophthalonitrile. nih.govresearchgate.net

The table below illustrates typical reaction conditions for the synthesis of analogous phenoxy-substituted phthalonitriles, which are directly comparable to the synthesis of the title compound.

Table 1: Synthesis of Analogous 4-Phenoxy-Substituted Phthalonitriles

| Product | Nucleophile | Solvent | Base | Temperature | Time | Yield | Reference |

|---|---|---|---|---|---|---|---|

| 4-(2-Methoxyphenoxy)phthalonitrile | 2-Methoxyphenol | DMF | K₂CO₃ | 353–363 K | 2.5 h | 75% | nih.gov |

Advanced Spectroscopic and Structural Elucidation of 4 2,3 Dimethylphenoxy Phthalonitrile

Single-Crystal X-ray Diffraction Analysis for Molecular Geometry

Single-crystal X-ray diffraction (SC-XRD) is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid, providing invaluable insights into bond lengths, bond angles, and conformational preferences. For derivatives of 4-phenoxyphthalonitrile, this technique reveals the non-planar conformation dictated by the ether linkage between the two aromatic rings.

The supramolecular architecture of 4-(2,3-Dimethylphenoxy)phthalonitrile in the solid state is stabilized by a network of weak intermolecular interactions. In closely related phthalonitrile (B49051) structures, C-H···N and C-H···π interactions are commonly observed, linking adjacent molecules into extended chains or more complex three-dimensional networks. The nitrogen atoms of the nitrile groups frequently act as acceptors for weak hydrogen bonds from the aromatic C-H donors of neighboring molecules.

| Interaction Type | Donor-H···Acceptor | Typical Distance (Å) | Significance |

|---|---|---|---|

| Weak Hydrogen Bond | C-H···N | 2.4 - 2.6 | Links molecules into chains or networks. |

| π-π Stacking | Cg···Cg (Phthalonitrile) | 3.6 - 3.9 | Contributes to columnar packing and stability. |

| C-H···π Interaction | C-H···Cg (Aromatic Ring) | 2.7 - 2.9 | Provides additional stabilization to the 3D network. |

Advanced Nuclear Magnetic Resonance Spectroscopy for Comprehensive Structural Elucidation and Conformational Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is an essential tool for confirming the molecular structure of this compound in solution. Both ¹H and ¹³C NMR provide a detailed map of the chemical environment of each nucleus.

The ¹H NMR spectrum is expected to show distinct signals for the protons on both aromatic rings and the methyl groups. The three protons on the phthalonitrile ring would likely appear as a set of coupled multiplets in the downfield aromatic region. The three protons on the 2,3-dimethylphenoxy ring would also appear in the aromatic region, with their specific shifts and coupling patterns determined by their positions relative to the ether linkage and methyl groups. The two methyl groups, being in distinct chemical environments (ortho and meta to the ether linkage), are expected to produce two separate singlets in the upfield region.

The ¹³C NMR spectrum provides further structural confirmation, with characteristic signals for the nitrile carbons, the ether-linked carbons, the remaining aromatic carbons, and the methyl carbons.

| Carbon Type | Expected Chemical Shift Range (ppm) | Notes |

|---|---|---|

| -C≡N (Nitrile) | 115 - 117 | Two distinct signals expected. |

| Aromatic C-O | 150 - 162 | Two signals for the carbons bonded to the ether oxygen. |

| Aromatic C-H & C-C | 107 - 140 | Multiple signals corresponding to the remaining 10 aromatic carbons. |

| -CH₃ (Methyl) | 15 - 20 | Two distinct signals for the non-equivalent methyl groups. |

Fourier-Transform Infrared (FT-IR) Spectroscopy for Functional Group Identification and Vibrational Analysis

Fourier-Transform Infrared (FT-IR) spectroscopy is used to identify the key functional groups within the this compound molecule by detecting their characteristic vibrational frequencies. The spectrum is dominated by a few key absorptions that confirm its structure.

The most prominent feature is the sharp, strong absorption band corresponding to the C≡N stretching vibration, typically found in the 2220-2240 cm⁻¹ region. The presence of the aryl ether linkage is confirmed by strong asymmetric and symmetric C-O-C stretching bands. Other significant absorptions include aromatic C=C stretching vibrations in the 1400-1600 cm⁻¹ region, aromatic C-H stretching just above 3000 cm⁻¹, and aliphatic C-H stretching from the methyl groups just below 3000 cm⁻¹.

| Frequency Range (cm⁻¹) | Vibrational Mode | Intensity |

|---|---|---|

| 3050 - 3150 | Aromatic C-H Stretch | Medium |

| 2900 - 2980 | Methyl C-H Stretch | Medium |

| 2225 - 2235 | C≡N Nitrile Stretch | Strong, Sharp |

| 1450 - 1600 | Aromatic C=C Ring Stretch | Medium to Strong |

| 1200 - 1260 | Asymmetric Ar-O-Ar Stretch | Strong |

| 1010 - 1050 | Symmetric Ar-O-Ar Stretch | Medium |

Mass Spectrometry Techniques (e.g., MALDI-TOF MS) for Precise Molecular Weight Determination

Mass spectrometry (MS) is employed for the precise determination of the molecular weight of this compound and to provide evidence of its elemental composition. Techniques such as Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) or Electron Ionization (EI) are suitable for this analysis.

The analysis is expected to show a prominent molecular ion peak [M]⁺ or a protonated molecular peak [M+H]⁺ corresponding to the exact mass of the compound (C₁₆H₁₂N₂O). High-resolution mass spectrometry would confirm the elemental formula. Analysis of the fragmentation pattern can also provide structural information, showing characteristic losses of fragments such as methyl groups (-CH₃) or cleavage of the ether bond.

| Parameter | Value | Technique |

|---|---|---|

| Chemical Formula | C₁₆H₁₂N₂O | - |

| Calculated Molecular Weight | 248.28 g/mol | - |

| Expected Molecular Ion Peak [M]⁺ | m/z ≈ 248.10 | EI-MS or MALDI-TOF MS |

| Expected Protonated Peak [M+H]⁺ | m/z ≈ 249.10 | ESI-MS or MALDI-TOF MS |

Computational and Theoretical Investigations of 4 2,3 Dimethylphenoxy Phthalonitrile and Its Derivatives

Density Functional Theory (DFT) for Electronic Structure and Reactivity Studies

Density Functional Theory (DFT) has emerged as a powerful tool for investigating the electronic structure and reactivity of 4-(2,3-dimethylphenoxy)phthalonitrile and its derivatives. By solving the Schrödinger equation within the framework of electron density, DFT allows for the accurate prediction of various molecular properties.

Elucidation of Reaction Mechanisms and Energy Profiles in Phthalocyanine (B1677752) Formation

The cyclotetramerization of phthalonitriles to form phthalocyanines is a complex process involving multiple steps. researchgate.net Computational studies, particularly using DFT, have been instrumental in elucidating the reaction mechanism and energy profiles of this transformation. For derivatives of this compound, DFT calculations can map out the potential energy surface of the reaction, identifying the key intermediates and transition states. This allows for a detailed understanding of the reaction kinetics and thermodynamics.

The formation of phthalocyanines can proceed through different pathways, and DFT helps in determining the most favorable route. nih.gov For instance, in the synthesis of phthalocyanines from substituted phthalonitriles, the reaction can be initiated by a base, and DFT can model the initial deprotonation and subsequent nucleophilic attack that leads to the formation of the macrocycle. researchgate.net The presence of bulky substituents, such as the 2,3-dimethylphenoxy group, can influence the regioselectivity of the reaction, leading to the preferential formation of certain isomers. nih.govmdpi.com

Theoretical Prediction of Intermediate Species and Transition States

A significant advantage of computational chemistry is its ability to predict the structure and stability of transient species, such as reaction intermediates and transition states, which are often difficult to detect experimentally. In the context of phthalocyanine synthesis from this compound, DFT calculations can provide detailed geometric and energetic information about these fleeting structures.

Analysis of Substituent Electronic Effects on Molecular Orbitals and Reactivity

The electronic properties of the this compound molecule are significantly influenced by its substituent groups. The dimethylphenoxy group, being an electron-donating group, affects the electron density distribution across the phthalonitrile (B49051) core. DFT calculations, particularly through the analysis of frontier molecular orbitals (FMOs) – the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) – provide a quantitative measure of these effects. nih.gov

The energy of the HOMO is related to the electron-donating ability of the molecule, while the LUMO energy reflects its electron-accepting character. The HOMO-LUMO energy gap is a key indicator of the molecule's chemical reactivity and kinetic stability. researchgate.net For substituted phthalonitriles, the nature of the substituent can be systematically varied in computational models to understand its impact on the FMOs and, consequently, on the reactivity and the electronic absorption spectra of the resulting phthalocyanines. shareok.org Natural Bond Orbital (NBO) analysis, another tool within DFT, can further elucidate the intramolecular charge transfer and hyperconjugative interactions that contribute to the molecule's stability. nih.gov

| Computational Parameter | Significance | Typical Method of Calculation |

| HOMO Energy | Electron-donating ability | DFT (e.g., B3LYP functional) |

| LUMO Energy | Electron-accepting ability | DFT (e.g., B3LYP functional) |

| HOMO-LUMO Gap | Chemical reactivity, kinetic stability | DFT (e.g., B3LYP functional) |

| Mulliken/NBO Charges | Electron distribution, reactive sites | DFT with population analysis |

| Dipole Moment | Polarity of the molecule | DFT |

Quantum Chemical Studies on Intermolecular Interactions and Self-Assembly

The self-assembly of this compound and its derivatives into larger, ordered structures is governed by a delicate balance of intermolecular forces. Quantum chemical methods are essential for understanding and quantifying these interactions, which include van der Waals forces, dipole-dipole interactions, and π-π stacking.

In the solid state, the crystal packing of phenoxy-substituted phthalonitriles is significantly influenced by short contacts and π-π interactions between the aromatic rings of neighboring molecules. nih.gov For instance, in related methoxyphenoxy)phthalonitriles, X-ray crystallography combined with computational analysis has revealed that the stabilization of the crystal structure is largely due to these non-covalent interactions. nih.gov The distance and orientation between the π-systems, which dictate the strength of the interaction, can be accurately modeled using quantum chemistry. These interactions are crucial in determining the morphology and properties of thin films and other nanostructures formed from these molecules.

Application of Computational Chemistry in Predictive Materials Design

The insights gained from computational and theoretical investigations are not merely academic; they form the basis for the predictive design of new materials with tailored properties. By understanding the structure-property relationships at the molecular level, scientists can design new phthalonitrile derivatives with enhanced characteristics for specific applications.

Role of 4 2,3 Dimethylphenoxy Phthalonitrile As a Phthalocyanine Precursor

Cyclotetramerization Reactions for Phthalocyanine (B1677752) Macrocycle Formation

The cornerstone of phthalocyanine synthesis from phthalonitrile (B49051) precursors is the cyclotetramerization reaction. researchgate.netrsc.org This process involves the template-driven condensation of four phthalonitrile units to form the large, aromatic phthalocyanine macrocycle. researchgate.net The reaction can be guided to produce either symmetrical phthalocyanines, where all four peripheral substituents are identical, or more complex, asymmetrically substituted phthalocyanines. rsc.orgresearchgate.net

Conventional Condensation Methods for Symmetrical Phthalocyanines

The synthesis of symmetrical phthalocyanines from a single phthalonitrile precursor like 4-(2,3-Dimethylphenoxy)phthalonitrile is the most straightforward approach. researchgate.netrsc.org These reactions are typically carried out at elevated temperatures, often in high-boiling point solvents. researchgate.net The process, known as a template condensation, usually employs a metal salt which not only acts as a template for the macrocycle formation but also becomes the central metal ion in the final phthalocyanine complex. researchgate.netrsc.org

Alternatively, in the absence of a metal salt, a strong base can be used to promote the cyclotetramerization, yielding a metal-free phthalocyanine. researchgate.net The high reactivity of the phthalonitrile starting material contributes to good reaction yields, often up to 90%, in a single step. researchgate.net The resulting symmetrical tetra-substituted phthalocyanine would have four identical 2,3-dimethylphenoxy groups at the periphery of the macrocycle.

Directed Synthesis Strategies for Asymmetrically Substituted Phthalocyanines (e.g., AB3, AABB Types)

The synthesis of asymmetrically substituted phthalocyanines, such as those with an AB3 or AABB substitution pattern, presents a greater synthetic challenge due to the potential for the formation of a mixture of products. researchgate.netlsu.edu In these structures, 'A' and 'B' represent different phthalonitrile precursors. For instance, in an AB3 type phthalocyanine derived from this compound ('A') and another phthalonitrile ('B'), one isoindole unit would bear the 2,3-dimethylphenoxy group, while the other three would have the 'B' substituent.

A common method for producing asymmetrically substituted phthalocyanines is the statistical condensation of two different phthalonitrile precursors. researchgate.netlsu.edu By carefully controlling the molar ratio of the two phthalonitriles, the formation of the desired asymmetrical product can be favored. For example, a 3:1 ratio of phthalonitrile 'B' to this compound ('A') would statistically favor the formation of the AB3-type phthalocyanine. nih.gov However, this approach inevitably leads to a mixture of up to six different phthalocyanines, including the symmetrical A4 and B4 types, as well as various asymmetrical combinations, necessitating complex purification procedures. nih.gov

To overcome the purification challenges associated with mixed cyclotetramerization, solid-phase synthesis has emerged as a powerful technique. lsu.edunih.govresearchgate.netnih.gov In this method, one of the phthalonitrile precursors, for instance, a hydroxyl-functionalized analogue that can be linked to a solid support, is attached to a resin. lsu.edunih.gov The resin-bound phthalonitrile is then reacted with an excess of a second phthalonitrile, such as this compound, in solution. nih.gov

The desired asymmetrically substituted phthalocyanine (e.g., AB3) forms on the solid support, while the symmetrical by-product (B4) remains in the solution and can be easily washed away. nih.govresearchgate.net The pure asymmetrical phthalocyanine is then cleaved from the resin. nih.govresearchgate.netnih.govacs.org The use of hydrophilic supports, like polyethylene (B3416737) glycol (PEG)-based resins, has been shown to be particularly effective in minimizing non-specific adsorption and facilitating the purification process. lsu.edunih.govresearchgate.netacs.org

Influence of Phenoxy Substituents on Phthalocyanine Regioisomerism and Solubility

The introduction of substituents onto the phthalocyanine periphery profoundly impacts its physical and chemical properties. researchgate.netjchemrev.com The 2,3-dimethylphenoxy group in this compound is expected to significantly influence the regioisomerism and solubility of the resulting phthalocyanine.

When unsymmetrically substituted phthalonitriles like this compound undergo cyclotetramerization, a mixture of four constitutional regioisomers can be formed, depending on the relative orientation of the substituents. These isomers are typically designated by their symmetry point groups: C4h, D2h, C2v, and Cs. The bulky nature of the 2,3-dimethylphenoxy group may sterically hinder the formation of certain isomers, thereby influencing the final isomer distribution.

A key advantage of incorporating bulky phenoxy substituents is the significant enhancement of the phthalocyanine's solubility in common organic solvents. researchgate.net Unsubstituted phthalocyanines are notoriously insoluble, which limits their processability and characterization. nih.gov The attachment of large, non-planar groups like 2,3-dimethylphenoxy disrupts the strong intermolecular π-π stacking interactions that lead to aggregation and precipitation, thus rendering the molecule more soluble.

Catalytic Systems and Reaction Media in Phthalocyanine Synthesis from Phthalonitriles

The cyclotetramerization of phthalonitriles into phthalocyanines is facilitated by various catalytic systems and reaction media. rsc.orglsu.eduresearchgate.netnih.govjchemrev.com The choice of catalyst and solvent is crucial for achieving high yields and controlling the reaction pathway.

Commonly used bases for promoting the cyclotetramerization include 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU). jchemrev.comnih.gov DBU can be used in high-boiling solvents like pentanol (B124592) or even in a melt, and it is effective in producing both metal-free and metallophthalocyanines. jchemrev.com Lithium alkoxides, often generated in situ from lithium metal in an alcohol solvent such as pentanol, are also widely employed for the template synthesis of phthalocyanines. thieme-connect.de

Hexamethyldisilazane (HMDS) has emerged as a versatile reagent for phthalocyanine synthesis under milder conditions. jchemrev.comresearchgate.netresearchgate.net It can be used with metal salts in solvents like N,N-dimethylformamide (DMF) at temperatures around 100-150°C to produce a variety of metallophthalocyanines. researchgate.netresearchgate.net This method offers a convenient alternative to high-temperature melt reactions. researchgate.net The reaction medium itself, often a high-boiling alcohol like pentanol, not only serves as a solvent but can also participate in the reaction, for instance, by acting as a proton source. jchemrev.comthieme-connect.de

| Catalyst/Reagent | Typical Reaction Conditions | Function | References |

| 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) | Reflux in pentanol or other high-boiling solvents. | Base catalyst for cyclotetramerization. | jchemrev.comnih.gov |

| Lithium | Reflux in pentanol or other alcohols. | Forms lithium alkoxide which acts as a template and base. | thieme-connect.de |

| Hexamethyldisilazane (HMDS) | Heated with metal salts in DMF. | Facilitates cyclotetramerization under milder conditions. | jchemrev.comresearchgate.netresearchgate.net |

| Metal Salts (e.g., Zn(OAc)2) | Reflux in solvents like pentanol, often with a base like DBU. | Act as a template for macrocycle formation and provide the central metal ion. | nih.gov |

Mechanistic Investigations of Phthalocyanine Formation Pathways

The formation of phthalocyanines from phthalonitrile precursors is a complex process involving a series of nucleophilic addition and cyclization reactions. While specific mechanistic studies on this compound are not extensively detailed in the public domain, the general principles of phthalocyanine formation from substituted phthalonitriles provide a strong framework for understanding its reaction pathways. The cyclotetramerization is typically carried out at elevated temperatures in a high-boiling solvent, often in the presence of a metal salt and a nitrogenous base, such as 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU).

The generally accepted mechanism for the base-catalyzed cyclotetramerization of phthalonitriles on a metal template proceeds through several key stages. The process is initiated by the nucleophilic attack of an alcohol solvent, often in the presence of a strong base like DBU, on one of the nitrile groups of the phthalonitrile. This forms a highly reactive iminoisoindolenine intermediate.

This intermediate then undergoes a series of condensation reactions. Four molecules of the phthalonitrile precursor ultimately come together to form the large macrocyclic ring of the phthalocyanine. The metal ion plays a crucial role in this process, acting as a template to organize the precursor molecules in the correct orientation for cyclization. This templating effect significantly increases the yield of the macrocyclic product over polymeric side products.

A proposed general mechanism involves the initial formation of a 1,3-diiminoisoindoline (B1677754) from the phthalonitrile in the presence of a base and a metal salt. This species is highly reactive and serves as a key building block for the growing macrocycle. The reaction then proceeds through the stepwise addition of further phthalonitrile units. Dimerization of the 1,3-diiminoisoindoline can lead to a linear dimer, which then undergoes intramolecular cyclization. Alternatively, a stepwise addition of three more phthalonitrile molecules to the initial metal-complexed intermediate can occur, followed by a final ring-closing step to yield the metal-phthalocyanine complex.

The role of the base, typically DBU, is multifaceted. It not only acts as a catalyst for the initial nucleophilic attack but can also coordinate to the central metal ion, influencing its reactivity and the solubility of the resulting phthalocyanine complex. dntb.gov.ua In some instances, the use of a metal salt in the presence of DBU can paradoxically lead to the formation of a metal-free phthalocyanine, suggesting that the metal salt may act as a Lewis acid to activate the phthalonitrile, but is not incorporated into the final product under certain reaction conditions. rsc.org

The reaction conditions, including temperature, solvent, the nature of the base, and the choice of metal salt, all have a significant impact on the reaction pathway and the final product distribution. For instance, the synthesis of zinc phthalocyanines often utilizes zinc salts like zinc acetate (B1210297) or zinc chloride. The choice of the metal can influence the photophysical properties of the resulting phthalocyanine. researchgate.net

Table of Intermediates in Phthalocyanine Formation

| Intermediate | Description | Role in Mechanism |

| 1,3-Diiminoisoindoline | A key reactive intermediate formed from the phthalonitrile precursor. | Serves as the initial building block for the phthalocyanine macrocycle. |

| Linear Dimer/Trimer/Tetramer | Open-chain structures formed by the stepwise condensation of phthalonitrile units. | Precursors to the final cyclized macrocycle. |

| Metal-complexed Intermediates | The phthalonitrile or its derivatives coordinated to the central metal ion. | The metal acts as a template, orienting the precursors for efficient cyclization. |

Table of Reagents and Their Mechanistic Roles

| Reagent | Role |

| This compound | Precursor molecule providing the isoindole units for the macrocycle. |

| Metal Salt (e.g., ZnCl₂, CoCl₂) | Acts as a template to direct the cyclotetramerization; becomes the central metal of the phthalocyanine. |

| 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) | Strong, non-nucleophilic base that catalyzes the initial reaction steps and can act as an axial ligand. dntb.gov.ua |

| High-boiling Solvent (e.g., n-pentanol, dimethylformamide) | Provides the medium for the reaction and can participate in the initial nucleophilic attack. |

Advanced Research Applications of Phthalocyanine Derivatives Derived from 4 2,3 Dimethylphenoxy Phthalonitrile

Development of Functional Materials in Organic Electronics

The unique electronic and photophysical properties of phthalocyanine (B1677752) complexes make them prime candidates for a variety of functional organic materials. Their strong absorption in the visible and near-infrared regions, coupled with their stability and semiconducting nature, underpins their use in a range of electronic devices.

Organic Semiconductors and Dyes for Optoelectronic Devices

Phthalocyanine derivatives are widely investigated as organic semiconductors and dyes for optoelectronic applications such as organic field-effect transistors (OFETs) and organic light-emitting diodes (OLEDs). nih.gov The performance of these devices is intrinsically linked to the molecular structure of the active material. Silicon phthalocyanines (SiPcs), for instance, have demonstrated significant potential as n-type organic semiconductors. squarespace.com The choice of substituents on the phthalocyanine ring affects molecular packing in the solid state, which in turn governs charge carrier mobility.

While specific device data for tetrakis(2,3-dimethylphenoxy)phthalocyanine is not extensively documented, research on analogous structures provides valuable insights. For example, studies on peripherally substituted copper (Cu) and cobalt (Co) phthalocyanines derived from the closely related 4-(2,3,5-trimethylphenoxy)phthalonitrile reveal key spectroscopic properties that are crucial for optoelectronic applications. researchgate.net The electronic absorption spectra, characterized by an intense Q-band in the 600-700 nm region and a Soret band (or B-band) in the 300-400 nm range, confirm their strong light-harvesting capabilities. researchgate.netresearchgate.net

The absorption maxima of these related phthalocyanines show solvent dependency (solvatochromism), indicating an interaction between the solvent's polarity and the molecule's electronic states. This behavior is typical for phthalocyanines and is important for their application as dyes, where the surrounding medium can influence color and performance. The data below summarizes the Q-band absorption maxima for Copper and Cobalt phthalocyanines with 2,3,5-trimethylphenoxy substituents, which are expected to be similar to those of the 2,3-dimethylphenoxy derivatives. researchgate.net

| Solvent | CuPc Q-Band λmax (nm) | CoPc Q-Band λmax (nm) |

|---|---|---|

| THF | 682 | 675 |

| DMF | 686 | 678 |

| DMSO | 688 | 680 |

| DCM | 682 | 674 |

| CHCl3 | 683 | 675 |

| Toluene | 682 | 676 |

Data sourced from research on analogous tetrakis(2,3,5-trimethylphenoxy)phthalocyanines. researchgate.net

Materials for Photovoltaic and Solar Cell Technologies

Phthalocyanines are among the most promising molecules for use in solar cells due to their intense absorption in the red and near-infrared regions of the solar spectrum and their excellent photochemical stability. rsc.org They have been successfully employed as the electron-donating (p-type) material in organic photovoltaic (OPV) devices and as sensitizers in dye-sensitized solar cells (DSSCs). chemicalpapers.comrsc.org In perovskite solar cells, phthalocyanines have been used as hole-transporting materials, contributing to both high power conversion efficiencies and improved device stability. rsc.orgmdpi.com

The introduction of bulky peripheral groups, such as 2,3-dimethylphenoxy, is a key strategy in molecular design for photovoltaic applications. These groups increase the solubility of the phthalocyanine, enabling solution-based processing techniques which are crucial for low-cost, large-area device fabrication. researchgate.net Furthermore, these substituents can disrupt close packing in the solid state, which can be beneficial for creating bulk heterojunctions with electron-accepting materials like fullerenes, a common morphology in OPV devices. While specific efficiency data for solar cells incorporating tetrakis(2,3-dimethylphenoxy)phthalocyanine derivatives are not available in current literature, the general properties of substituted phthalocyanines suggest their potential. The performance of such devices would be evaluated based on key parameters summarized in the table below.

| Photovoltaic Parameter | Description | Unit |

|---|---|---|

| Power Conversion Efficiency (PCE or η) | The overall efficiency of converting light energy into electrical energy. | % |

| Short-Circuit Current Density (Jsc) | The maximum current density produced by the solar cell when the voltage across it is zero. | mA/cm² |

| Open-Circuit Voltage (Voc) | The maximum voltage available from a solar cell, occurring at zero current. | V |

| Fill Factor (FF) | A measure of the "squareness" of the current-voltage (I-V) curve, indicating the quality of the solar cell. | % |

Molecular Electronics and Photonics

The field of molecular electronics aims to use single molecules or small ensembles of molecules as active electronic components. Phthalocyanines are attractive candidates for this field due to their defined structure, stability, and tunable redox properties. nih.gov The interaction of individual phthalocyanine molecules with conductive surfaces, such as transparent conductive oxides, is a key area of research for building functional molecular-scale devices. rsc.org

The 2,3-dimethylphenoxy substituents would play a critical role in mediating the interaction between the phthalocyanine core and its environment. They can act as insulating stand-offs, controlling the distance and electronic coupling between the macrocycle and a substrate or another molecule. This control is essential for fabricating devices like molecular wires, switches, and memory elements. In photonics, the strong and sharp Q-band absorption and fluorescence properties of phthalocyanines are exploited. nih.gov By modifying the central metal atom and peripheral substituents, properties like fluorescence quantum yield and singlet oxygen generation can be tuned for applications in optical limiting or as fluorescent probes.

Catalysis and Photocatalysis Research

The central metal atom within the phthalocyanine macrocycle can exist in various oxidation states and coordinate with substrates, making metallophthalocyanines (MPcs) effective catalysts for a range of chemical reactions. The macrocyclic ligand provides a stable framework, preventing the metal center from leaching or deactivating.

Heterogeneous Catalysis Systems Utilizing Phthalocyanine Frameworks

Immobilizing phthalocyanine complexes onto solid supports creates heterogeneous catalysts that are easily separated from reaction mixtures and can be reused, which is advantageous for industrial processes. researchgate.net Phthalocyanine-based materials have been used to catalyze oxidation, reduction, and various organic transformations. For instance, cobalt and iron phthalocyanines are known to be active catalysts for the oxidation of phenols and thiols. researchgate.net

Derivatives of 4-(2,3-dimethylphenoxy)phthalonitrile would yield phthalocyanines with enhanced solubility in organic media, allowing them to be incorporated into polymer matrices or grafted onto inorganic supports like silica (B1680970) or titanium dioxide (TiO₂). mdpi.com Such composites can act as photocatalysts, where the phthalocyanine absorbs visible light to generate excited electrons or reactive oxygen species, which then drive chemical reactions like the degradation of environmental pollutants. mdpi.com The bulky phenoxy groups would help to maintain the catalyst's active sites by preventing aggregation on the support surface.

Electrocatalysis Studies with Phthalocyanine Complexes

Metallophthalocyanines are extensively studied as electrocatalysts for fundamentally important reactions related to energy conversion and storage, such as the oxygen reduction reaction (ORR), oxygen evolution reaction (OER), and carbon dioxide reduction reaction (CO₂RR). rsc.org The ORR is the key reaction at the cathode of fuel cells. Cobalt and iron phthalocyanines, in particular, have shown significant activity for the efficient 4-electron reduction of oxygen to water. researchgate.net

The electronic properties of the central metal, which dictate the catalytic activity, can be modulated by the peripheral substituents. The 2,3-dimethylphenoxy groups, being weakly electron-donating, would influence the redox potentials of the central metal in the corresponding phthalocyanine complex. This tuning of electronic structure is critical for optimizing the binding energies of reaction intermediates and improving catalytic efficiency and selectivity. While specific electrocatalytic studies on tetrakis(2,3-dimethylphenoxy)phthalocyanine are not prominent, the vast research on other substituted phthalocyanines provides a strong basis for their potential in this field. rsc.orgresearchgate.net

Supramolecular Chemistry and Nanotechnology Applications

Phthalocyanine derivatives synthesized from this compound are subjects of significant interest in supramolecular chemistry and nanotechnology. The presence of the bulky 2,3-dimethylphenoxy substituents on the periphery of the phthalocyanine macrocycle plays a crucial role in directing the self-assembly processes, influencing molecular packing, and enabling the formation of highly ordered functional materials.

Formation of Controlled Supramolecular Assemblies

The controlled formation of supramolecular assemblies from phthalocyanine building blocks is largely dictated by intermolecular interactions, primarily π-π stacking of the aromatic macrocycles. The 2,3-dimethylphenoxy groups in phthalocyanine derivatives of this compound introduce significant steric hindrance, which prevents the co-facial aggregation that is often observed in unsubstituted phthalocyanines. This steric control allows for the formation of well-defined, soluble, and processable columnar structures.

In non-polar solvents, these derivatives tend to form one-dimensional stacks where the molecules are arranged in a co-facial manner, driven by van der Waals forces and π-π interactions. The distance between the phthalocyanine units within these stacks is influenced by the precise orientation of the 2,3-dimethylphenoxy groups. Variations in solvent polarity and temperature can be used to modulate the degree and nature of this aggregation, allowing for a degree of control over the dimensions and stability of the resulting supramolecular assemblies.

Table 1: Influence of Solvent on the Supramolecular Assembly of a Tetra-(2,3-dimethylphenoxy)phthalocyaninato Zinc(II) Complex

| Solvent | Predominant Assembly Type | Intermolecular Distance (Å) | Spectroscopic Signature (Q-band) |

| Chloroform | Monomeric/Dimeric | > 5.0 | Sharp, intense peak ~680 nm |

| Toluene | Short-range columnar aggregates | ~ 3.4 - 3.8 | Broadened, blue-shifted peak |

| Hexane | Long-range columnar aggregates | ~ 3.4 | Significantly broadened and blue-shifted |

Note: The data in this table is illustrative and based on typical behavior of substituted phthalocyanines, as direct experimental data for the 2,3-dimethylphenoxy derivative is not extensively available.

Development of Functional Polymers and Liquid Crystals from Phthalocyanine Building Blocks

The unique molecular architecture of phthalocyanines derived from this compound makes them excellent candidates for the development of advanced functional materials such as polymers and liquid crystals.

Functional Polymers: These phthalocyanine derivatives can be incorporated into polymeric structures either as pendant groups attached to a polymer backbone or as integral parts of the main chain. The introduction of the bulky phthalocyanine units can significantly enhance the thermal stability and confer unique optoelectronic properties to the resulting polymers. For instance, polymers containing these phthalocyanine moieties are being explored for applications in organic electronics, where the ordered stacking of the phthalocyanine cores can facilitate charge transport. The 2,3-dimethylphenoxy substituents aid in ensuring the solubility of these polymers in common organic solvents, which is crucial for their processing and fabrication into thin films and other device structures.

Liquid Crystals: The disc-like (discotic) shape of phthalocyanine molecules, combined with the presence of peripheral substituents, predisposes them to form liquid crystalline phases. Phthalocyanines with eight peripheral substituents, such as those that could be synthesized from a related precursor, often exhibit columnar mesophases. In these phases, the molecules stack on top of one another to form columns, which in turn arrange themselves into a two-dimensional lattice. The 2,3-dimethylphenoxy groups would act as a "solvent" for the aromatic cores, promoting the fluidity required for liquid crystalline behavior. The temperature range and stability of these mesophases are highly dependent on the size and shape of the peripheral substituents. It is anticipated that the asymmetric nature of the 2,3-dimethylphenoxy group could lead to complex and potentially tilted columnar arrangements. These materials are of great interest for applications in organic field-effect transistors (OFETs) and sensors. rsc.orgscispace.comshu.ac.uk

Nanoscience and Nanotechnology Research Utilizing Pc-based Structures

In the realm of nanoscience, phthalocyanine derivatives of this compound offer a versatile platform for the bottom-up fabrication of well-defined nanostructures. The self-assembly properties of these molecules can be harnessed to create nanowires, nanorods, and thin films with a high degree of molecular order.

For example, by carefully controlling the solvent evaporation rate or by using template-assisted self-assembly techniques, it is possible to grow one-dimensional nanostructures where the phthalocyanine molecules are stacked in a columnar fashion. These nanostructures exhibit interesting anisotropic properties, particularly in terms of electrical conductivity and light absorption, making them suitable for use in nanoscale electronic and photonic devices. The 2,3-dimethylphenoxy groups are essential in controlling the intermolecular spacing and preventing the formation of disordered aggregates, thus ensuring the formation of high-quality, crystalline nanostructures.

Furthermore, these phthalocyanine derivatives can be deposited as thin films using techniques such as spin-coating or Langmuir-Blodgett methods. The molecular orientation within these films can be controlled by the deposition parameters and the nature of the substrate. Highly ordered films are crucial for applications such as gas sensors, where the interaction of gas molecules with the phthalocyanine rings leads to a measurable change in the film's conductivity or optical properties.

Photosensitizer Materials for Advanced Optical Applications

Phthalocyanines are well-known for their strong absorption in the red and near-infrared regions of the electromagnetic spectrum, a property that makes them excellent photosensitizers for a variety of optical applications, most notably in photodynamic therapy (PDT) for cancer treatment. nih.govnih.govrsc.org Phthalocyanine derivatives of this compound, particularly their zinc(II) and aluminum(III) complexes, are expected to be efficient photosensitizers.

Upon absorption of light, the phthalocyanine molecule is excited from its ground state to a short-lived singlet excited state. It can then undergo a process called intersystem crossing to a longer-lived triplet excited state. This triplet state can transfer its energy to molecular oxygen (³O₂), which is abundant in biological tissues, to generate highly reactive singlet oxygen (¹O₂). Singlet oxygen is a potent cytotoxic agent that can induce cell death, forming the basis of PDT.

The 2,3-dimethylphenoxy substituents offer several advantages for PDT applications:

Enhanced Solubility: These bulky groups increase the solubility of the phthalocyanine in organic solvents and can be further functionalized to improve solubility in biological media. This is crucial for effective delivery to target tissues.

Prevention of Aggregation: Aggregation of photosensitizers can significantly reduce their efficiency in generating singlet oxygen. The steric hindrance provided by the 2,3-dimethylphenoxy groups helps to maintain the phthalocyanine in its monomeric, photoactive form.

Tuning of Photophysical Properties: The electronic nature of the phenoxy substituents can subtly influence the energy levels of the phthalocyanine macrocycle, allowing for the fine-tuning of its absorption spectrum and the quantum yield of singlet oxygen generation.

Table 2: Photophysical and Photochemical Properties of a Representative Zinc(II) Phthalocyanine with Phenoxy Substituents in DMSO

| Parameter | Value |

| Absorption Maximum (Q-band, nm) | ~ 685 |

| Molar Extinction Coefficient (M⁻¹cm⁻¹) | > 1 x 10⁵ |

| Fluorescence Quantum Yield (Φ_F) | ~ 0.20 |

| Triplet State Quantum Yield (Φ_T) | ~ 0.75 |

| Singlet Oxygen Quantum Yield (Φ_Δ) | ~ 0.60 |

| Triplet State Lifetime (μs) | ~ 200 |

Note: This data is representative of zinc phthalocyanines with bulky phenoxy substituents and serves as an estimate for the properties of the tetra-(2,3-dimethylphenoxy) derivative.

Beyond PDT, these photosensitizing materials are also being investigated for applications in optical limiting, where their ability to strongly absorb high-intensity light can be used to protect sensitive optical components from laser damage. They are also explored as photocatalysts for various chemical transformations.

Future Research Directions and Perspectives for 4 2,3 Dimethylphenoxy Phthalonitrile

Exploration of Novel Synthetic Pathways for Analogous Phthalonitrile (B49051) Architectures

The synthesis of phthalonitrile derivatives is a cornerstone for the development of new phthalocyanine-based materials. While established methods for preparing compounds like 4-(2,3-Dimethylphenoxy)phthalonitrile exist, future research will likely focus on more efficient, versatile, and sustainable synthetic strategies for analogous structures.

One promising avenue is the development of "click chemistry" approaches for the functionalization of phthalonitrile rings. researchgate.net These reactions, known for their high yields and selectivity, could enable the facile introduction of a wide array of functional groups onto the phthalonitrile backbone, leading to a library of derivatives with diverse properties. Research into photoinduced reactions also presents a novel pathway for the synthesis of asymmetrically substituted phthalocyanines, which can be achieved through the ring expansion of subphthalocyanines. researchgate.net

Furthermore, controlling the reactivity of phthalonitriles during the cyclotetramerization process is crucial for synthesizing complex structures like chiral phthalocyanines. Future work could explore the use of highly reactive phthalonitriles as "catalytic species" to initiate the macrocyclization of less reactive precursors, a strategy that has shown success in improving the yields of binaphthol-bridged phthalocyanines. rsc.org The development of new catalytic systems, including the use of carboranes, could also lead to lower curing temperatures and enhanced thermal oxidation resistance in the resulting polymers. mdpi.com

| Synthetic Approach | Potential Advantages | Relevant Research Area |

| Click Chemistry | High yield, high selectivity, mild reaction conditions | Functionalized Phthalonitriles researchgate.net |

| Photoinduced Reactions | Synthesis of asymmetrical phthalocyanines | Unsymmetrical Phthalocyanines researchgate.net |

| Reactivity Control | Improved yields for complex architectures | Chiral Phthalocyanines rsc.org |

| Novel Catalysts | Lower processing temperatures, enhanced material properties | High-Performance Polymers mdpi.com |

Advanced Computational Modeling for Predictive Molecular and Materials Design

Computational chemistry is an increasingly indispensable tool for the rational design of new materials, offering the ability to predict molecular properties and reaction outcomes. jstar-research.com For this compound and its derivatives, advanced computational modeling will be pivotal in accelerating the discovery of materials with desired functionalities.

Future research will likely employ multi-fidelity machine learning models to predict key properties of phthalonitrile monomers, such as their melting points. oaepublish.com This data-driven approach can help to overcome the limitations of sparse experimental data and guide the synthesis of new monomers with improved processability. oaepublish.com Molecular dynamics simulations will also play a crucial role in understanding the polymerization process of phthalonitrile resins and predicting the thermomechanical properties of the resulting polymers. mdpi.com

For the derived phthalocyanines, computational screening using methods like Density Functional Theory (DFT) will be essential for predicting their catalytic activity for reactions such as the oxygen evolution reaction (OER) and oxygen reduction reaction (ORR). rsc.orgrsc.org These calculations can identify promising catalyst candidates by evaluating the binding energies of reaction intermediates and predicting reaction overpotentials. rsc.orgrsc.org Furthermore, theoretical calculations can elucidate the relationship between molecular structure and electronic properties, such as the absorption spectra of phthalocyanines, guiding the design of new molecules with tailored optical characteristics. acs.org

| Computational Method | Application | Predicted Properties |

| Machine Learning | Screening of new monomers | Melting point, processability oaepublish.com |

| Molecular Dynamics | Understanding polymerization | Thermomechanical properties of polymers mdpi.com |

| Density Functional Theory | Catalyst design | Catalytic activity (OER/ORR), reaction mechanisms rsc.orgrsc.org |

| MO Calculations | Design of optical materials | Absorption spectra, electronic transitions acs.org |

Integration of Derived Phthalocyanines in Emerging Optoelectronic and Catalytic Technologies

Phthalocyanines derived from this compound possess a unique combination of thermal stability, strong light absorption in the visible and near-infrared regions, and versatile redox properties. These characteristics make them highly attractive for a range of emerging technologies.

In the realm of optoelectronics, these phthalocyanines are promising candidates for use as photosensitizers in photodynamic therapy (PDT). mdpi.com Future research will focus on the design of novel phthalocyanine (B1677752) derivatives with enhanced singlet oxygen generation and targeted delivery to cancer cells. mdpi.com The development of asymmetrically substituted phthalocyanines is particularly interesting as it can lead to molecules with improved solubility and reactivity.

In catalysis, metal-phthalocyanine complexes are versatile catalysts for a variety of reactions. u-szeged.huepa.govacs.org There is significant potential for their use in environmental applications, such as the oxidative desulfurization of fuels and the degradation of pollutants. u-szeged.huresearchgate.net Furthermore, the development of two-dimensional (2D) iron phthalocyanine materials has shown promise for overcoming the limitations of traditional molecular catalysts in the oxygen reduction reaction, opening new avenues for their application in fuel cells and metal-air batteries. uni-bonn.de The synergistic combination of phthalocyanines with other materials, such as carbon nanoparticles, can also lead to enhanced catalytic performance. acs.org

| Application Area | Specific Technology | Key Research Focus |

| Optoelectronics | Photodynamic Therapy (PDT) | Enhanced singlet oxygen quantum yield, targeted delivery mdpi.com |

| Catalysis | Oxidative Desulfurization | Development of highly active and selective catalysts researchgate.net |

| Catalysis | Environmental Remediation | Degradation of organic pollutants u-szeged.hu |

| Energy Conversion | Fuel Cells, Metal-Air Batteries | Efficient oxygen reduction reaction (ORR) catalysts uni-bonn.de |

Interdisciplinary Research Opportunities in Advanced Materials Science and Engineering

The future development of materials based on this compound will increasingly rely on interdisciplinary collaborations. The convergence of chemistry, physics, materials science, and engineering will be essential to unlock the full potential of these compounds.

One major area of opportunity lies in the development of high-performance composites. Phthalonitrile-based resins are known for their exceptional thermal stability and mechanical properties, making them suitable for aerospace applications. researchgate.net Future research will involve the design and fabrication of phthalonitrile-based composites with enhanced properties, such as improved fracture toughness and radiation resistance. oaepublish.com

Another exciting frontier is the integration of phthalocyanine derivatives into nanostructured materials. The synthesis of phthalocyanine-based nanorobots with magnetic guidance capabilities could enable targeted drug delivery and biofilm removal. opengovasia.com The synergistic effects observed when combining phthalocyanines with other nanomaterials, such as in the development of responsive nanoplatforms for cancer therapy, highlight the potential of these interdisciplinary approaches. acs.org Furthermore, the development of smart materials, where the properties of the material can be tuned by external stimuli, represents a significant growth area for phthalonitrile-based systems. opengovasia.com

| Interdisciplinary Field | Research Opportunity | Potential Impact |

| Aerospace Engineering | High-performance composites | Lighter and more durable structural components for aircraft and spacecraft researchgate.net |

| Nanotechnology | Targeted drug delivery, nanorobotics | Advanced therapeutic and diagnostic tools opengovasia.com |

| Biomedical Engineering | Responsive nanoplatforms for therapy | Synergistic cancer treatments with reduced side effects acs.org |

| Smart Materials | Stimuli-responsive polymers | Materials with tunable optical, electronic, or mechanical properties opengovasia.com |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.